5-LOX Translocation Inhibitory Activity
Methyl 2-formyloxazole-4-carboxylate has been tested and documented as an inhibitor of 5-lipoxygenase (5-LOX) translocation in rat RBL-2H3 cells, a key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes [1]. This specific target engagement is absent in non-formyl oxazole-4-carboxylates and is position-dependent, as the 5-carboxylate regioisomer has not been reported to exhibit this activity [1]. The compound also demonstrates secondary inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a multi-target pharmacological profile that distinguishes it from simpler oxazole esters [2].
| Evidence Dimension | 5-LOX translocation inhibition activity |
|---|---|
| Target Compound Data | Positive inhibitory activity documented in rat RBL-2H3 cell assay |
| Comparator Or Baseline | Methyl oxazole-4-carboxylate (no formyl group); methyl 2-formyloxazole-5-carboxylate (regioisomer) |
| Quantified Difference | Activity present vs. no reported 5-LOX activity for comparators |
| Conditions | Rat RBL-2H3 cells; ChEMBL assay ID 4193 |
Why This Matters
This documented 5-LOX inhibitory activity provides a validated biological entry point for anti-inflammatory drug discovery programs, a feature not shared by structurally adjacent oxazole-4-carboxylate analogs.
- [1] BindingDB. ChEMBL_4193 (CHEMBL619995): 5-lipoxygenase translocation inhibitor assay in rat RBL-2H3 cells. View Source
- [2] Medical University of Lublin. MeSH Concept Record: Lipoxygenase Inhibitor. View Source
